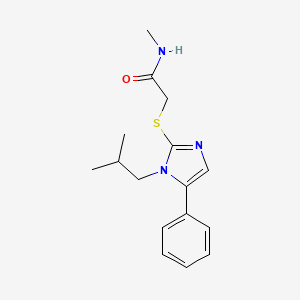

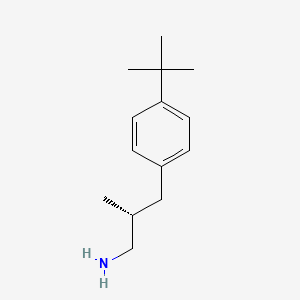

![molecular formula C10H10N2OS2 B2984192 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 282523-13-1](/img/structure/B2984192.png)

4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C10H10N2OS2 and its molecular weight is 238.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiproliferative and Anticancer Activity

Thiadiazole derivatives exhibit promising antiproliferative activity against various cancer cell lines, including those derived from breast adenocarcinoma and lung carcinoma. Their mechanism of action involves the inhibition of DNA synthesis, providing a potential pathway for cancer treatment without inducing apoptosis. These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential (Juszczak et al., 2008; Matysiak, 2006).

Antimicrobial Properties

Compounds synthesized from thiadiazole derivatives have shown moderate activity against various bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans. This suggests their potential as antimicrobial agents in the treatment of infectious diseases (Sah et al., 2014).

Corrosion Inhibition

Thiadiazole derivatives are also investigated for their corrosion inhibition properties, particularly for the protection of metals in acidic environments. They function by forming a chemisorbed film on the metal surface, preventing corrosion. This application is significant for extending the lifespan of metal components in industrial settings (Lebrini et al., 2007).

Fluorescence and Photophysical Properties

Research on thiadiazole derivatives has also revealed interesting fluorescence and photophysical properties, making them potential candidates for use in fluorescence probes and materials science applications. These properties are influenced by molecular aggregation and can be tailored by structural modifications (Matwijczuk et al., 2017; Murai et al., 2018).

作用機序

Mode of Action

It is known that the compound can undergo oxidation under certain conditions . The reaction of this compound with hydrogen peroxide can yield two different products depending on the reaction conditions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. For 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, it is known that the compound can undergo oxidation under certain conditions . .

特性

IUPAC Name |

4-methyl-5-(4-methylphenyl)sulfinylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-7-3-5-9(6-4-7)15(13)10-8(2)11-12-14-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIRHTANIRAFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

![methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2984120.png)

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)

![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)

![5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylicacid](/img/structure/B2984130.png)

![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)